Ethyl 4-chloropicolinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEIFGRJRCYUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515247 | |
| Record name | Ethyl 4-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64064-56-8 | |
| Record name | Ethyl 4-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloropicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Pyridine Chemistry
Pyridine (B92270), a heterocyclic aromatic organic compound, and its derivatives are fundamental components in a vast array of natural products and synthetic compounds. The introduction of a chlorine atom and an ethyl ester group onto the pyridine ring, as seen in ethyl 4-chloropicolinate, significantly influences its chemical reactivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the chloro and ester substituents, deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the 4-position where the chlorine atom is located. This reactivity profile distinguishes it from other pyridine derivatives and is a cornerstone of its utility. ontosight.ai
The presence of the chlorine atom at the C4 position makes it a prime site for displacement by various nucleophiles. rsc.org This contrasts with other isomeric chloropyridines where the position of the chlorine atom dictates its reactivity and the types of reactions it can undergo. chempanda.com Furthermore, the ethyl ester group at the C2 position offers a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides, thereby expanding the synthetic possibilities.
Significance As a Versatile Synthetic Intermediate in Organic Synthesis
The true value of ethyl 4-chloropicolinate lies in its role as a versatile synthetic intermediate, primarily in the fields of medicinal chemistry and agrochemicals. Its ability to participate in a variety of chemical reactions allows for the construction of elaborate molecular architectures.
One of the most prominent applications of this compound is in nucleophilic substitution reactions. The chlorine atom can be readily displaced by a wide range of nucleophiles, including phenols, amines, and thiols. For instance, it is a key reactant in the synthesis of intermediates for potent c-Met kinase inhibitors, which are crucial in cancer therapy. clausiuspress.combio-conferences.org In a typical reaction, this compound is reacted with a substituted phenol (B47542) in the presence of a base to form a diaryl ether linkage. clausiuspress.commdpi.com
Moreover, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyridine with a boronic acid or ester. This strategy has been employed in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals. acs.orggoogle.com
The ester functionality of this compound also plays a crucial role in its synthetic utility. It can be hydrolyzed to the corresponding 4-chloropicolinic acid, which can then be coupled with amines to form amides. This sequence is a common strategy in the synthesis of complex pharmaceutical candidates. mdpi.com
Historical Development and Evolution of Research Focus
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, primarily starting from picolinic acid or its derivatives.
Routes from Picolinic Acid Precursors
A common and direct method for the synthesis of this compound begins with picolinic acid. This process typically involves two key steps: chlorination and esterification.
One approach involves the reaction of picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate 4-chloropicolinoyl chloride. bio-conferences.orgsemanticscholar.orgnih.gov The reaction can be catalyzed by substances like sodium bromide or N,N-dimethylformamide (DMF). bio-conferences.orgsemanticscholar.orggoogle.com For instance, picolinic acid can be treated with SOCl₂ to yield 4-chloropicolinoyl chloride, which is then reacted with ethanol to produce this compound. semanticscholar.orgnih.gov The esterification step is often carried out in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758). bio-conferences.orgnih.gov
Alternatively, 4-chloropyridine-2-carboxylic acid can serve as the starting material. chemicalbook.com This acid is reacted with a reagent like oxalyl chloride in the presence of DMF to generate the acyl chloride, which is subsequently treated with ethanol to give the final ester. chemicalbook.com
A detailed synthetic procedure starting from picolinic acid is as follows: Picolinic acid is reacted with thionyl chloride, sometimes over several days at elevated temperatures, to ensure the formation of the acid chloride. Following this, ethanol is carefully added, often at reduced temperatures, to facilitate the esterification, yielding this compound after purification.
Table 1: Synthesis of this compound from Picolinic Acid Precursors
| Starting Material | Reagents | Key Intermediates | Reference |
|---|---|---|---|
| Picolinic Acid | 1. SOCl₂, NaBr or DMF2. Ethanol, Triethylamine | 4-Chloropicolinoyl chloride | bio-conferences.orgsemanticscholar.orgnih.gov |
| 4-Chloropyridine-2-carboxylic acid | 1. Oxalyl chloride, DMF2. Ethanol | 4-Chloropicolinoyl chloride | chemicalbook.com |
Conversion of 4-Chloropicolinoyl Chloride
The conversion of 4-chloropicolinoyl chloride to this compound is a straightforward esterification reaction. The highly reactive acyl chloride readily reacts with ethanol to form the corresponding ethyl ester. bio-conferences.orgnih.govnih.gov
This reaction is typically performed in a suitable solvent like dichloromethane at a controlled temperature, often starting at 0 °C. bio-conferences.orgnih.gov A base, such as triethylamine, is commonly added to neutralize the hydrochloric acid generated during the reaction. bio-conferences.orgnih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov Upon completion, a standard work-up procedure involving washing with an aqueous base, separation of the organic layer, and solvent evaporation yields the crude this compound, which can be further purified. nih.gov
Derivatization Strategies and Reaction Mechanisms Involving this compound
The chlorine atom at the 4-position of the pyridine ring in this compound is susceptible to nucleophilic attack, making it a versatile precursor for the synthesis of a wide range of analogs.
Nucleophilic Substitution Reactions for Analog Synthesis
Nucleophilic aromatic substitution (SNAr) is a primary strategy for derivatizing this compound. The electron-withdrawing nature of the ester group and the ring nitrogen atom facilitates the attack of nucleophiles at the C-4 position.
A variety of nucleophiles can be employed to displace the chloride. For example, phenols, such as p-nitrophenol or 2-fluoro-4-nitrophenol (B1220534), can react with this compound in a high-boiling solvent like chlorobenzene (B131634) at elevated temperatures to yield the corresponding ether derivatives. semanticscholar.orgnih.govclausiuspress.com Similarly, amines and thiols can also act as nucleophiles. The reaction with hydrazine (B178648) hydrate (B1144303) can be used to form the corresponding hydrazide. clausiuspress.com
These substitution reactions are fundamental in building more complex molecular architectures. For instance, the resulting ether can be further hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form amides. semanticscholar.orgnih.gov
Amidation and Urea (B33335) Formation Pathways
This compound can be converted into amides and ureas, which are important functional groups in many biologically active compounds.
Direct amidation of the ethyl ester can be achieved by reacting it with an amine. For example, treatment of mthis compound with methylamine (B109427) (or its deuterated analog) can produce the corresponding N-methyl-4-chloropicolinamide. google.comgoogle.comnih.gov
Alternatively, the ester can first be converted to the corresponding carboxylic acid, which is then activated, for example with thionyl chloride, to form the acyl chloride. semanticscholar.org This acyl chloride can then be reacted with a wide range of amines in the presence of a base like triethylamine to afford the desired amides. semanticscholar.orgnih.gov
Urea derivatives can also be synthesized from intermediates derived from this compound. For instance, an amino-functionalized derivative, obtained through nucleophilic substitution, can be reacted with an isocyanate or with N,N'-carbonyldiimidazole (CDI) followed by another amine to form a urea linkage. google.comnih.govresearchgate.netnih.gov
Introduction of Fluorine via Specific Methodologies
The introduction of fluorine into the 4-position of the picolinate (B1231196) ring can be achieved through nucleophilic fluorination. While direct fluorination of this compound using standard fluoride (B91410) sources can be challenging, specific methodologies have been developed.
One approach involves the use of potassium fluoride in a suitable solvent, which can displace the chlorine atom to yield the corresponding 4-fluoro derivative. rsc.org The efficiency of this reaction can be influenced by the reaction conditions, including the solvent and the presence of phase-transfer catalysts.
Another strategy involves the synthesis of fluorinated analogs through the reaction of this compound with fluorinated nucleophiles. For example, reacting this compound with 2-fluoro-4-nitrophenol results in the formation of ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate, thereby introducing a fluorine atom into the molecule as part of a larger substituent. nih.gov
Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. youtube.comlibretexts.org For this compound, the chlorine atom at the 4-position of the pyridine ring provides a reactive site for such cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid or ester, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comlibretexts.org The choice of catalyst, ligand, base, and solvent system is critical and can significantly influence the reaction's efficiency and yield. youtube.com
Research has demonstrated the successful application of Suzuki-Miyaura coupling to chloropicolinate derivatives. For instance, reaction conditions have been developed for the direct coupling of unprotected 4-amino-6-chloropicolinates with various arylboronic acids. google.com These processes can achieve high yields, often exceeding 80-90%, with relatively low palladium catalyst loadings. google.com The development of new air-stable palladium complexes has further expanded the scope of this reaction for heteroatom-substituted heteroaryl chlorides. nih.gov
A significant challenge in the Suzuki-Miyaura coupling of pyridine derivatives can be the formation of impurities from the phosphorus ligands of the catalyst. nih.gov However, methods have been developed to suppress these side reactions, ensuring a cleaner reaction profile and higher purity of the desired 4-arylpyridine products. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Chloropicolinate Derivatives
| Starting Material | Coupling Partner | Catalyst | Base | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-amino-3,6-dichloropicolinate | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Palladium Catalyst | Not specified | >90% | google.com |
| Methyl 4-amino-6-chloro-3-chloropyridine-2-carboxylate | 2-aminophenyl boronic acid | Pd(II)Cl2(dppf) | K2CO3 | Good | acs.org |
Catalytic Approaches in the Synthesis and Transformation of this compound and its Derivatives
Catalysis is fundamental to the efficient synthesis and modification of this compound and its downstream products. Both transition metal catalysis and biocatalysis offer powerful tools for chemists.
Transition metals, particularly palladium, are central to many of the synthetic routes involving this compound. The Suzuki-Miyaura coupling, as detailed above, is a prime example of a palladium-catalyzed process. The development of specialized palladium catalysts and ligands has been crucial in overcoming the challenges associated with the coupling of electron-deficient heteroaryl chlorides like this compound. nih.gov
Beyond C-C bond formation, transition metal catalysts are employed in other transformations. For example, the synthesis of certain pyridineamide derivatives involves a nucleophilic substitution reaction where the chloro-group of this compound is displaced. mdpi.comresearchgate.net While not always explicitly detailed as a catalytic step in all literature, such reactions can be facilitated by transition metal catalysts to improve reaction rates and yields. The versatility of transition metal catalysis allows for a broad range of modifications to the picolinate core, enabling the synthesis of diverse molecular architectures. nih.gov
The formation of amide bonds is one of the most frequent reactions in the synthesis of pharmaceuticals and other bioactive molecules. rsc.org Traditional chemical methods for amide synthesis often require harsh conditions and coupling reagents that generate significant waste. Biocatalysis, utilizing enzymes to mediate chemical reactions, presents a milder and more sustainable alternative. rsc.org
Recent studies have highlighted the use of enzymes, specifically lipases, for the formation of amides from heteroaromatic esters, including derivatives of this compound. nih.govacs.org A lipase (B570770) from Sphingomonas sp. HXN-200 (SpL) has been shown to efficiently catalyze the amidation of a p-substituted chloro-picolinate ethyl ester in an aqueous buffer system. nih.govacs.org This enzymatic approach is notable for its high efficiency, broad substrate scope, and rapid reaction times, often completing within minutes to a few hours. nih.govacs.org
The reaction proceeds by the enzyme facilitating the coupling of the ester with an amine. nih.gov Structural and mutational studies of the SpL enzyme have revealed that a specific aspartate residue near the active site is crucial for this amidation activity. nih.govacs.org This biocatalytic method not only provides a green alternative for amide synthesis but also demonstrates the potential of enzymes to handle sterically demanding heteroaromatic substrates. nih.govacs.org
Table 2: Substrate Scope in Biocatalytic Amide Formation
| Ester Substrate | Amine Substrate | Enzyme | Reaction Time | Isolated Yield | Reference |
|---|---|---|---|---|---|
| p-substituted chloro-picolinate ethyl ester | Benzylamine | Lipase from Sphingomonas HXN-200 (SpL) | Not specified | Good | nih.govacs.org |
| Ethyl Picolinate | Benzylamine | Lipase from Sphingomonas HXN-200 (SpL) | 20 min | Not specified | nih.govacs.org |
| Pyrazinoic acid ester | Not specified | Lipase from Sphingomonas HXN-200 (SpL) | Not specified | up to 66% | nih.govacs.org |
Principles of Green Chemistry in Synthetic Method Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and transformations of this compound are increasingly being viewed through this lens.
The development of catalytic methods, in itself, aligns with green chemistry principles by reducing the need for stoichiometric reagents. The use of highly efficient palladium catalysts in Suzuki-Miyaura couplings, especially at low loadings, minimizes waste and improves atom economy. google.com Furthermore, conducting these cross-coupling reactions in more environmentally benign solvents, such as water, represents a significant step towards greener synthesis. libretexts.org
Biocatalysis is a key technology in green chemistry. acs.org The enzymatic synthesis of amides from this compound derivatives in aqueous buffers at mild temperatures exemplifies several green chemistry principles. nih.govacs.org It avoids the use of hazardous organic solvents and harsh reagents, reduces energy consumption, and often leads to highly selective transformations, minimizing byproduct formation. rsc.orgnih.govacs.org The growing interest in biocatalytic methods for industrial applications underscores the chemical industry's move towards more sustainable practices. rsc.org
The synthesis of this compound itself can also be optimized for greener outcomes. While traditional methods may involve reagents like thionyl chloride or reactions at high temperatures bio-conferences.org, ongoing research seeks to develop more efficient and less hazardous synthetic routes google.com.
Investigations in Medicinal Chemistry
In the field of medicinal chemistry, this compound is a key precursor for creating complex molecules with therapeutic potential. Its derivatives have been extensively investigated for their roles in combating cancer, mycobacterial infections, and fungal diseases.
Antineoplastic Activity: Development of c-Met Inhibitors
The c-Met receptor tyrosine kinase has emerged as a significant target in cancer therapy due to its role in tumor formation, invasion, and metastasis when abnormally activated. nih.govbio-conferences.org this compound is a fundamental intermediate in the synthesis of small-molecule c-Met inhibitors. bio-conferences.orgclausiuspress.com
Researchers have utilized this compound to construct the 4-phenoxypyridine (B1584201) core structure present in many potent c-Met inhibitors. bio-conferences.org The synthesis typically involves a nucleophilic substitution reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by a substituted phenol (B47542). nih.govclausiuspress.com For instance, this compound can be reacted with 4-nitrophenol or 2-fluoro-4-nitrophenol to produce key intermediates like ethyl 4-(4-nitrophenoxy) picolinate and ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. nih.govbio-conferences.orgclausiuspress.com These intermediates are then further modified through a series of steps, including hydrolysis of the ester and subsequent amidation, to yield the final active c-Met inhibitors. nih.govmdpi.com
A notable study detailed the design and synthesis of pyridineamide derivatives containing a 1,2,3-triazole fragment as type II c-Met inhibitors. nih.govmdpi.com In this process, this compound was the starting point for creating the picolinate analogues that were eventually converted into the target compounds. nih.gov Several of these derivatives demonstrated significant inhibitory activity against various cancer cell lines. For example, compound B26 showed more potent activity than the reference drug Golvatinib, with IC₅₀ values of 3.22 µM, 4.33 µM, and 5.82 µM against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, respectively. nih.govresearchgate.net
Table 1: Inhibitory Activity of Selected c-Met Inhibitor Derivatives
| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|
| B2 | >50 | >50 | >50 |
| B9 | 10.25 | 12.33 | 15.24 |
| B15 | 6.25 | 7.35 | 8.92 |
| B17 | 5.32 | 6.81 | 7.55 |
| B26 | 3.22 | 4.33 | 5.82 |
| Golvatinib | 6.23 | 8.14 | 9.05 |
Antimycobacterial Efficacy: Design of Anti-Tuberculosis Agents
The emergence of multidrug-resistant tuberculosis (TB) necessitates the development of new therapeutic agents. acs.org Derivatives of chloropicolinate have been identified as a promising class of compounds for this purpose. nih.govacs.org Researchers have designed and synthesized novel chloropicolinate amides, ureas, and thioureas, investigating their efficacy against Mycobacterium tuberculosis (Mtb). acs.orgresearchgate.net
These synthetic strategies often begin with a chloropicolinate core, modified to incorporate moieties known for anti-TB activity, such as the isonicotinamide (B137802) structure found in the frontline drug isoniazid. acs.org One study synthesized a series of 30 compounds by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides, ureas, and thioureas. acs.orgresearchgate.net While this study used a methyl ester, the underlying chloropicolinate scaffold is key.
The resulting derivatives were tested for their in vitro activity against the Mtb H37Rv strain. acs.org Several compounds exhibited significant antimycobacterial activity. acs.org Structure-activity relationship (SAR) studies indicated that thiourea (B124793) derivatives generally showed better anti-TB activity than their urea counterparts. nih.gov Furthermore, the presence of electron-withdrawing groups, like 4-nitro or 3,4-dichlorophenyl, on the terminal phenyl ring enhanced the antimycobacterial potential. nih.gov Five of the synthesized compounds showed promising minimum inhibitory concentration (MIC) values and low cytotoxicity against normal host cells. acs.orgresearchgate.net
Table 2: Antimycobacterial Activity of Selected Chloropicolinate Derivatives against Mtb H37Rv
| Compound | Modification | MIC (µM) |
|---|---|---|
| 10 | Amide derivative | 7.90 |
| 16 | Thiourea derivative | 6.96 |
| 19 | Amide derivative | 6.98 |
| 22 | Amide derivative | 7.86 |
| 28 | Urea derivative | 7.00 |
| Isoniazid | Reference Drug | 0.7 |
Data sourced from ACS Omega (2021). acs.org
Antifungal Applications and Analogues
Research has also extended to the antifungal potential of chloropicolinate derivatives. Halogen substitutions on the picolinate ring have been shown to enhance antifungal activity. For example, methyl 5-bromo-4-chloropicolinate, an analogue of this compound, demonstrated effectiveness against Candida albicans.
In a broader context, the structural motifs derived from chloropicolinates are relevant to the development of new antifungal agents. A study on novel fluconazole (B54011) analogues bearing a urea functionality cited the research on chloropicolinate amides and urea derivatives as relevant to their work, suggesting a crossover in the structural approaches for creating antimicrobial compounds. acs.org This indicates that the synthetic pathways and chemical scaffolds originating from chloropicolinates are valuable in the broader search for new antifungal therapies.
Mechanisms of Action (where elucidated for derivatives)
c-Met Inhibitors: The primary mechanism of action for the antineoplastic derivatives is the inhibition of c-Met tyrosine kinase. bio-conferences.org By binding to the kinase, these inhibitors block the HGF/c-Met signaling pathway, which in turn prevents the downstream activation of pathways like RAS-MAPK and PI3K-AKT that are crucial for tumor cell proliferation, survival, and metastasis. bio-conferences.org Molecular docking studies of pyridineamide derivatives containing a 1,2,3-triazole fragment showed that they bind effectively to the c-Met active site, with key interactions helping to stabilize the inhibitor-enzyme complex. researchgate.net
Anti-Tuberculosis Agents: The antimycobacterial activity of chloropicolinate derivatives is believed to stem from the inhibition of essential bacterial enzymes. acs.org Molecular docking studies have suggested that these compounds target MurB, a key enzyme in the biosynthesis of peptidoglycan, which is a vital component of the bacterial cell wall. acs.org By inhibiting MurB, the derivatives disrupt cell wall formation, leading to bacterial death. acs.org
Antifungal Analogues: For antifungal analogues like methyl 5-bromo-4-chloropicolinate, the proposed mechanism of action involves the disruption of the fungal cell membrane's integrity.
Applications in Agrochemical Science
Beyond medicine, this compound and its relatives are important in agrochemical research, particularly in the creation of herbicides to ensure food security. jubilantingrevia.com
Development of Herbicidal Compounds
Chloropicolinate derivatives are a well-established class of herbicides. nih.govacs.org Highly potent 6-arylpicolinate herbicides, such as Arylex™ active (Halauxifen-methyl) and Rinskor™ active (Florpyrauxifen-benzyl), have been developed from this structural class. researchgate.netresearchgate.net These compounds function as synthetic auxins, interfering with plant growth regulation pathways to provide effective control of broadleaf weeds.
This compound serves as a building block for these types of agrochemicals. Its reactivity allows for its use as a precursor in the synthesis of more complex herbicidal molecules. lookchem.com For example, related compounds like ethyl 4-aminopicolinate are used directly in herbicide synthesis. The halogenated pyridine core is crucial for the herbicidal activity and stability of these compounds in the environment. The development of novel fluoropicolinate herbicides has also been achieved through methods designed to elaborate on the basic picolinate structure, demonstrating the scaffold's versatility. researchgate.net
Structure-Activity Relationships in Agrochemical Design
The core structure of this compound serves as a valuable scaffold in the design of modern agrochemicals, particularly synthetic auxin herbicides. The exploration of structure-activity relationships (SAR) for derivatives of picolinic acid has led to the discovery of highly potent and selective herbicides. Research has systematically investigated how modifications to the picolinate ring and the introduction of various substituents influence herbicidal efficacy, weed spectrum, and crop safety.
The development of arylpicolinate herbicides, a significant class of synthetic auxins, provides a clear illustration of SAR in action. These compounds, including commercially successful herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, function by mimicking the natural plant hormone indole-3-acetic acid (IAA). acs.orghracglobal.com They are believed to bind to auxin receptors such as AFB5, leading to a cascade of physiological effects that result in the death of susceptible dicot weeds. nih.gov The ester group, such as the ethyl ester in this compound, is often a pro-herbicide feature, as it is typically hydrolyzed in the plant to the corresponding carboxylic acid, the active form of the molecule that interacts with the target receptor. hracglobal.com
Early research in the development of 6-aryl-picolinate herbicides focused on understanding the impact of substituents on the 6-position phenyl ring. Initial studies with mono-substituted analogs demonstrated that both the position and electronic nature of the substituent are critical for herbicidal activity.
Table 1: Herbicidal Activity of Mono-substituted 6-Aryl-picolinate Analogs
| Compound | R | Sum of % Herbicidal Activity* |
| 3 | H | 350 |
| 4 | 2'-Cl | 400 |
| 5 | 3'-Cl | 475 |
| 6 | 4'-Cl | 675 |
As shown in Table 1, the unsubstituted phenyl analog 3 displayed moderate herbicidal activity. The introduction of a single chlorine atom on the phenyl ring generally enhanced activity, with the 4'-chloro substitution (6 ) providing the most significant boost in efficacy. acs.org Further optimization led to the discovery that a combination of substituents on the phenyl ring could yield even greater potency. For instance, the addition of a fluorine atom at the 2'-position of the 4'-chlorophenyl ring resulted in a compound (7 ) with substantially higher and more consistent herbicidal activity across multiple weed species. acs.org
In a different approach, researchers have explored replacing the aryl group at the 6-position with other heterocyclic rings, such as pyrazole (B372694). A study on 3-chloro-6-pyrazolyl-picolinate derivatives revealed that these compounds also exhibit significant herbicidal activity, acting as novel auxin-type herbicides. nih.gov The SAR study of these derivatives focused on the substituents on the pyrazole ring.
**Table 2: Herbicidal Activity of 3-chloro-6-pyrazolyl-picolinate Derivatives against *Arabidopsis thaliana***
| Compound | R¹ | R² | IC₅₀ (μM)* |
| c1 | CH₃ | H | 0.057 |
| c2 | CH₃ | 4-F | 0.046 |
| c3 | CH₃ | 4-Cl | 0.041 |
| c4 | CH₃ | 4-Br | 0.042 |
| c5 | CH₃ | 3,4-diCl | 0.026 |
| c13 | C₂H₅ | H | 0.071 |
| c14 | C₂H₅ | 4-F | 0.063 |
| Clopyralid | - | - | 0.71 |
*IC₅₀ represents the concentration required to inhibit 50% of the root growth of Arabidopsis thaliana. A lower value indicates higher herbicidal potency. Data sourced from Yang et al., 2021. nih.gov
The data in Table 2 indicates that the nature of the substituents on the pyrazolylphenyl moiety significantly impacts herbicidal potency. Generally, compounds with a methyl group at the R¹ position (c1-c5) were more active than those with an ethyl group (c13, c14). The introduction of electron-withdrawing halogen substituents on the phenyl ring at the R² position enhanced activity, with the 3,4-dichloro substituted analog (c5 ) being the most potent compound in the series, exhibiting an IC₅₀ value approximately 27 times lower than the commercial herbicide clopyralid. nih.gov Molecular docking analyses suggested that these potent analogs have a stronger binding affinity to the auxin receptor AFB5. nih.gov
These examples underscore the importance of systematic structural modification in the design of new agrochemicals based on the this compound template. The key takeaways from the SAR studies of picolinate herbicides are that the 4-amino and 3-chloro substituents on the picoline ring are often crucial for activity, and that the nature and substitution pattern of the group at the 6-position are primary determinants of potency and weed control spectrum.
Computational Chemistry and Theoretical Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as ethyl 4-chloropicolinate, to the active site of a target protein.
While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous structures, such as other pyridine (B92270) derivatives. For instance, molecular docking studies on novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been conducted to evaluate their potential as antitumor agents by inhibiting telomerase. nih.gov In such studies, the interactions between the ligand and the amino acid residues of the protein's active site are analyzed. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group could act as hydrogen bond acceptors. The chloropyridine ring itself can participate in hydrophobic and π-stacking interactions with aromatic residues of a protein. The chlorine atom can also form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
A hypothetical docking study of this compound into a protein active site would likely reveal key interactions that contribute to its binding affinity. The binding energy, often expressed in kcal/mol, is a quantitative measure of this affinity. The lower the binding energy, the more stable the ligand-protein complex.
Table 1: Illustrative Molecular Docking Results for Pyridine Derivatives Against a Hypothetical Protein Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound (Hypothetical) | -6.8 | TYR 234, PHE 345 | π-π stacking |
| LYS 123 | Hydrogen bond with ester O | ||
| VAL 201, ILE 290 | Hydrophobic | ||
| Picolinic Acid | -5.2 | LYS 123, ARG 280 | Hydrogen bond with carboxyl |
| TYR 234 | π-π stacking | ||
| 4-chloropyridine | -4.5 | TYR 234 | π-π stacking |
| LEU 208 | Hydrophobic |
This table is illustrative and based on typical interactions observed for similar compounds.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org These models are built by finding a statistical relationship between a set of molecular descriptors and the observed activity. frontiersin.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric properties (e.g., molar refractivity). nih.gov
For a series of picolinate (B1231196) derivatives, a QSAR study could be developed to predict their activity against a particular biological target. nih.gov The resulting QSAR equation would highlight the key molecular features that are either beneficial or detrimental to the activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the hydrophobicity of the molecule could lead to higher activity.
Pharmacophore modeling is another important computational tool. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. frontiersin.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
A pharmacophore model can be generated based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov For this compound, a pharmacophore model could be developed based on its key chemical features: the aromatic ring, the chlorine atom (as a hydrophobic or halogen bond feature), the ester group (as a hydrogen bond acceptor), and the pyridine nitrogen (as a hydrogen bond acceptor).
Table 2: Common Molecular Descriptors in QSAR Studies and Their Relevance
| Descriptor Class | Example Descriptors | Information Encoded | Potential Relevance to this compound |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity | The electronegative Cl and O atoms will significantly influence the electronic properties. |
| Steric/Topological | Molecular weight, molar refractivity, connectivity indices | Size, shape, and branching | The ethyl group and chlorine atom contribute to the overall size and shape. |
| Lipophilicity | logP | Hydrophobicity/hydrophilicity balance | The chloro and ethyl groups increase lipophilicity compared to picolinic acid. |
Electronic Structure Analysis and Electrostatic Potential Mapping
Electronic structure analysis provides fundamental insights into the reactivity and properties of a molecule. Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons within a molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
For this compound, the presence of the electron-withdrawing chlorine atom and the ester group on the pyridine ring significantly influences its electronic structure. nih.gov These substituents generally lower the energy of the molecular orbitals and affect the electron density distribution across the pyridine ring. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. rsc.org It is a valuable tool for understanding intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org
In an MEP map of this compound, the regions around the oxygen atoms of the ester group and the nitrogen atom of the pyridine ring would be expected to show a negative electrostatic potential, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the ethyl group and the pyridine ring would exhibit a positive potential. The chlorine atom, while electronegative, can have a region of positive potential on its outermost surface (a "sigma-hole"), which allows it to act as a halogen bond donor. These electronic features are crucial in determining how the molecule interacts with other molecules, including biological targets. rsc.org
Advanced Analytical Techniques for Structural Elucidation and Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of ethyl 4-chloropicolinate and its derivatives. By analyzing the chemical shifts (δ), coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, it is possible to verify the precise arrangement of atoms within the molecule.
For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the three protons on the pyridine (B92270) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which in turn appear as a triplet. The aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling constants influenced by the positions of the chloro and ester substituents.
While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from its structural analogue, mthis compound, and other related ethyl esters. chemicalbook.comchemicalbook.com For instance, the protons on the pyridine ring of mthis compound are found at specific chemical shifts, and similar values would be expected for the ethyl ester, with the primary difference being the signals for the ethyl group instead of a methyl singlet. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl group.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
| Atom | ¹H NMR | ¹³C NMR |
| Pyridine-H3 | ~8.0-8.2 ppm (d) | ~123-125 ppm |
| Pyridine-H5 | ~7.4-7.6 ppm (dd) | ~125-127 ppm |
| Pyridine-H6 | ~8.6-8.8 ppm (d) | ~150-152 ppm |
| -OCH₂CH₃ | ~4.4-4.6 ppm (q) | ~61-63 ppm |
| -OCH₂CH₃ | ~1.4-1.5 ppm (t) | ~14-15 ppm |
| Pyridine-C2 (C=O) | - | ~150-152 ppm |
| Pyridine-C4 (C-Cl) | - | ~144-146 ppm |
| Ester C=O | - | ~164-166 ppm |
Note: These are estimated values based on analogous structures. Actual values may vary. d=doublet, t=triplet, q=quartet, dd=doublet of doublets.
In the study of derivatives, NMR is crucial for confirming that a chemical transformation has successfully occurred. For example, in the synthesis of aryl pyridin-4-ylmethyl ethers from a related chloromethylpyridine carboxylate, ¹H NMR spectroscopy was used to confirm the new ether linkage and the presence of the additional aromatic rings. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.
The molecular ion peak [M]⁺ for this compound would confirm its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for any chlorine-containing fragment, with two peaks in an approximate 3:1 ratio of intensity ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net
Electron ionization (ESI) is a common method used for the analysis of such compounds. mdpi.com The fragmentation of this compound under mass spectrometry is expected to follow predictable pathways for esters and aromatic halides. libretexts.orglibretexts.org Key fragmentation events would include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion.
Loss of the ester group: Fragmentation can result in the loss of the entire ethyl carboxylate group.
Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of an ethylene molecule (C₂H₄) from the ethyl ester group.
Loss of chlorine: Cleavage of the carbon-chlorine bond.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound (C₈H₈ClNO₂).
| Fragment Ion | Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |
| [M]⁺ | [C₈H₈ClNO₂]⁺ | 185 | Molecular Ion |
| [M - C₂H₅O]⁺ | [C₆H₃ClNO]⁺ | 140 | Loss of ethoxy radical |
| [M - C₂H₅O₂]⁺ | [C₆H₃ClN]⁺ | 112 | Loss of ethyl carboxylate radical |
| [M - Cl]⁺ | [C₈H₈NO₂]⁺ | 150 | Loss of chlorine radical |
| [C₅H₃NCl]⁺ | Pyridyl fragment | 112 | Cleavage of ester group |
The mass spectra of derivatives provide clear evidence for their formation. For instance, in the synthesis of more complex heterocyclic systems, the molecular ion peak in the mass spectrum of the product confirms the successful condensation and the incorporation of the new structural motifs. researchgate.netmdpi.com
X-ray Diffraction Analysis for Solid-State Structure Determination
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of ethyl 4-chloropicolinate and its analogs is a subject of ongoing research aimed at improving efficiency, yield, and safety. Current methodologies often rely on multi-step processes that can be refined through innovative chemical strategies.
A known method for preparing the analogous methyl ester, 4-chloro-2-pyridyle methyl-formiate, involves the chlorination of a mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride using thionyl chloride, followed by a reaction with methanol. google.com This highlights a conventional pathway that future research aims to improve upon.
Future exploration is centered on several key areas:
Catalytic Systems: Developing catalytic methods for the chlorination step can reduce waste by using smaller, recyclable quantities of a catalyst instead of stoichiometric amounts of reagents.
Deaminative Chlorination: A state-of-the-art technique published in Nature Chemistry demonstrates the deaminative chlorination of aminoheterocycles. nih.gov Applying such novel transformations to an appropriate amino-pyridine precursor could offer a new, efficient route to obtaining the chloro-substituted pyridine (B92270) core. nih.gov
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved purity, and enhanced safety, especially for potentially hazardous reactions.
| Synthetic Approach | Description | Primary Goal | Potential Advantage |
| Improved Batch Synthesis | Optimization of existing methods, such as the chlorination of pyridine carboxylic acid esters. google.com | Higher Yield, Purity | Utilizes established and well-understood chemical principles. |
| Catalytic Chlorination | Use of transition-metal or organocatalysts to facilitate the C-Cl bond formation. | Waste Reduction | Reduces the need for stoichiometric, often harsh, reagents. |
| Deaminative Halogenation | Conversion of an amino group on the pyridine ring to a chloro group. nih.gov | Novelty, Efficiency | Provides an alternative synthetic route from different starting materials. |
| Continuous Flow Synthesis | Performing the synthesis in a continuous reactor system. | Safety, Scalability | Allows for precise control over reaction conditions and safer handling of intermediates. |
Discovery and Development of New Biological Applications
While this compound itself is not typically the final active molecule, it is a critical intermediate for synthesizing biologically active compounds. Its derivatives have shown significant promise in medicine.
The methyl analog of this compound is a key intermediate in the synthesis of a cancer therapy drug. google.com Furthermore, complex molecules derived from this structural class, such as Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate, are recognized for their potential as therapeutic agents. drugbank.com This demonstrates the value of the 4-chloropicolinate scaffold in drug discovery.
Emerging opportunities lie in using this compound as a starting point to develop new classes of molecules for various diseases. The reactivity of the chlorine atom allows for its substitution to introduce diverse functional groups, creating large libraries of novel compounds for biological screening.
| Application Area | Target | Role of this compound | Example Derivative Class |
| Oncology | Protein Kinases, Cell Cycle Regulators | Serves as a core scaffold for building kinase inhibitors. google.com | Pyridine-based small molecule inhibitors |
| Infectious Diseases | Viral or Bacterial Enzymes | Provides a rigid backbone for designing enzyme-specific inhibitors. | Heterocyclic compounds with antimicrobial activity |
| Neurological Disorders | Receptors and Ion Channels in the CNS | Used to construct ligands that modulate neurotransmitter systems. | Piperidinecarboxylic acids and related compounds. drugbank.com |
| Agrochemicals | Herbicidal or Fungicidal Targets | Forms the basis for new herbicides and fungicides. | Substituted pyridine herbicides |
Integration of Advanced Computational Modeling for Rational Drug and Agrochemical Design
Computational chemistry is becoming an indispensable tool for accelerating the development of new drugs and agrochemicals. For a building block like this compound, computational modeling can guide the design of derivatives with enhanced activity and better properties.
The process typically involves:
Virtual Library Generation: Creating a large, virtual database of potential derivatives by computationally modifying the this compound structure. This involves substituting the chlorine atom or modifying the ester group with a wide array of different chemical moieties.
Molecular Docking: Simulating how these virtual derivatives might bind to the active site of a specific biological target, such as a cancer-related protein or a fungal enzyme. This helps predict the potential efficacy of a compound before it is ever synthesized in a lab.
ADMET Prediction: Using algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. This crucial step helps to eliminate candidates that are likely to be toxic or have poor pharmacokinetic profiles, saving significant time and resources.
By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and adopt a more rational, targeted design strategy. This allows for the prioritization of a smaller number of highly promising candidates for laboratory synthesis and testing, streamlining the discovery pipeline.
Sustainable Synthesis and Green Chemistry Innovations
The chemical industry is increasingly focused on developing sustainable processes that minimize environmental impact. For the synthesis of this compound and its derivatives, green chemistry principles offer a roadmap for future innovation.
A patent for a related compound, ethyl 4-chloroacetoacetate, discloses a method that reduces chlorine-containing byproducts by controlling the introduction of chlorine gas, thereby lessening environmental pollution. google.com This principle of waste reduction is a core tenet of green chemistry.
Future research in this area will likely focus on:
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus generating minimal waste.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable resources rather than fossil fuels.
Catalysis: As mentioned previously, the use of highly efficient and recyclable catalysts is a cornerstone of green chemistry, as it avoids the large quantities of waste associated with stoichiometric reagents.
By embracing these innovations, the production of this compound can become more environmentally friendly and economically viable.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-chloropicolinate, and how can intermediates be characterized?
this compound is synthesized via a two-step process:
- Step 1 : Pyridinecarboxylic acid (compound 6) reacts with SOCl₂ and NaBr as a catalyst to form 4-chloropicolinoyl chloride (compound 7) .
- Step 2 : The acyl chloride intermediate (7) undergoes esterification with ethanol to yield this compound (compound 8) . Characterization involves TLC monitoring , ¹H/¹³C NMR , and mass spectrometry to confirm purity and structure. For intermediates like 7, IR spectroscopy can validate the presence of the acyl chloride group.
Q. What physicochemical properties of this compound are critical for experimental reproducibility?
Key properties include:
- Boiling point : 278.56°C at 760 mmHg .
- Flash point : 122.27°C (indicative of flammability risks during handling) .
- Solubility : Chlorobenzene is commonly used as a solvent in nucleophilic substitutions involving this compound . These properties inform reaction conditions (e.g., temperature control) and safety protocols.
Q. How should researchers purify this compound, and what analytical techniques validate purity?
Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity is confirmed via:
- HPLC (≥95% purity threshold).
- Melting point analysis (consistency with literature values).
- Elemental analysis (C, H, N, Cl) to verify stoichiometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?
Methodological considerations include:
- Catalyst screening : NaBr enhances SOCl₂-mediated chlorination efficiency .
- Solvent selection : Chlorobenzene improves nucleophilic substitution yields (e.g., with p-nitrophenol) .
- Temperature control : Reactions at 0°C minimize side reactions during acyl chloride formation . A Design of Experiments (DoE) approach can systematically evaluate variables (e.g., molar ratios, reaction time) .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from:
- Methodological bias : Poor allocation concealment or lack of blinding in biological assays can inflate effect sizes .
- Variability in purity : Impurities ≥5% can skew bioactivity results . Resolve discrepancies by:
- Replicating studies with rigorous quality controls (e.g., double-blinding).
- Conducting meta-analyses to aggregate data and identify outliers .
Q. How to design a study investigating structure-activity relationships (SAR) of this compound analogs?
Follow the PICOT framework :
- Population : Target enzyme/receptor (e.g., kinase inhibitors).
- Intervention : Structural modifications (e.g., substituents at the 4-position).
- Comparison : Baseline activity of unmodified this compound.
- Outcome : IC₅₀ values or binding affinity.
- Time : Duration of in vitro assays . Use molecular docking and QSAR models to predict activity before synthesis .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Non-linear regression (e.g., log-dose vs. response) to calculate LD₅₀/LC₅₀.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Error analysis : Report confidence intervals and uncertainty margins (e.g., ±SEM) .
Q. How to ensure reproducibility in synthesizing this compound across labs?
- Detailed protocols : Specify solvent grades, catalyst purity, and equipment calibration.
- Open-data practices : Share raw NMR/MS spectra in supplementary materials .
- Inter-lab validation : Collaborate with independent labs to replicate key steps .
Data Management and Reporting
Q. What guidelines govern the reporting of this compound research in peer-reviewed journals?
Adhere to the Beilstein Journal of Organic Chemistry standards:
Q. How should researchers document failed experiments or unexpected results with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
